molecular formula C4H9NO3 B1594554 Methyl D-serinate CAS No. 24184-43-8

Methyl D-serinate

Cat. No.: B1594554
CAS No.: 24184-43-8
M. Wt: 119.12 g/mol
InChI Key: ANSUDRATXSJBLY-GSVOUGTGSA-N
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Description

Methyl D-serinate is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 119.12 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Methyl D-serinate is a derivative of the amino acid serine . The primary target of this compound is believed to be the N-methyl-D-aspartate receptors (NMDAR) . NMDARs are ligand-gated ion channels that play a crucial role in synaptic plasticity, which is a key factor in the development of memory and learning .

Mode of Action

This compound interacts with its targets by binding to the glycine modulatory site on the NMDAR . This binding enhances the receptor’s response to its primary agonist, glutamate, thereby increasing the flow of calcium ions into the cell and leading to a series of intracellular events .

Biochemical Pathways

The action of this compound affects the glutamatergic pathway , specifically the functioning of the NMDARs . The increased activation of NMDARs can lead to enhanced synaptic plasticity, which can have downstream effects on processes such as memory formation and learning .

Pharmacokinetics

Its metabolism and excretion would likely involve standard biochemical pathways for amino acids and their derivatives .

Result of Action

The result of this compound’s action is an enhancement of NMDAR activity, leading to increased synaptic plasticity . This can have a range of effects at the cellular level, including changes in gene expression and protein synthesis, and at the behavioral level, potentially enhancing processes such as learning and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the body can affect the compound’s stability and its interaction with its target receptors . Additionally, the presence of other molecules, such as other neurotransmitters or drugs, can also influence the compound’s action .

Biochemical Analysis

Biochemical Properties

Methyl D-serinate participates in various biochemical reactions, particularly in asymmetric catalysis reactions

Cellular Effects

It is known that D-serine, the parent compound of this compound, plays a crucial role in the central nervous system, acting as a co-agonist for N-methyl-D-aspartate receptors (NMDARs) . It is plausible that this compound may have similar effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that D-serine, the parent compound, binds to the glycine modulatory site on the NR1 subunit of NMDARs in various brain areas . This suggests that this compound may exert its effects at the molecular level through similar binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Dosage Effects in Animal Models

Chronic low-dose D-serine treatment has been shown to improve cognitive performance in mice .

Metabolic Pathways

This compound is likely involved in metabolic pathways related to the metabolism of its parent compound, D-serine. D-serine is part of the one-carbon metabolism pathway, a fundamental biochemical pathway involved in the synthesis and recycling of the amino acid methionine and its derivative, S-adenosylmethionine (SAM) .

Subcellular Localization

It is known that D-serine, the parent compound, is synthesized in glial cells and neurons by the pyridoxal-5′ phosphate-dependent enzyme serine racemase, and it is released upon activation of glutamate receptors .

Properties

IUPAC Name

methyl (2R)-2-amino-3-hydroxypropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-8-4(7)3(5)2-6/h3,6H,2,5H2,1H3/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSUDRATXSJBLY-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50178889
Record name Methyl D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24184-43-8
Record name (R)-2-Amino-3-hydroxypropionic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24184-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl D-serinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024184438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl D-serinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50178889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl D-serinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.865
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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